molecular formula C19H15F3N2O4S B2703736 (Z)-methyl 2-(6-methoxy-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1005728-67-5

(Z)-methyl 2-(6-methoxy-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2703736
CAS No.: 1005728-67-5
M. Wt: 424.39
InChI Key: DRYSQVTYXDNXAY-NKFKGCMQSA-N
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Description

(Z)-methyl 2-(6-methoxy-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C19H15F3N2O4S and its molecular weight is 424.39. The purity is usually 95%.
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Scientific Research Applications

Aldose Reductase Inhibitors

A series of iminothiazolidin-4-one acetate derivatives, related in structure to the queried compound, were synthesized and evaluated as aldehyde reductase (ALR1) and aldose reductase (ALR2) inhibitors. These compounds have shown significant potential as novel drugs for treating diabetic complications, highlighting the importance of such chemical structures in medicinal chemistry. The study demonstrated that specific derivatives exhibit high ALR2 inhibitory potency, which is crucial for developing treatments against diabetic complications (Sher Ali et al., 2012).

Antibiotic Intermediates

Compounds similar to the queried chemical have been used as intermediates in the synthesis of antibiotics such as cefixime. One study detailed the synthesis of a key intermediate for cefixime, showcasing the role of such chemicals in antibiotic development and emphasizing the significance of optimizing synthetic routes for pharmaceutical intermediates (Liu Qian-chun, 2010).

Heterocyclic Compound Synthesis

Another aspect of research involves the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through interactions involving similar chemical structures. These compounds have applications in creating heterocyclic compounds with potential biological activities (H. M. Mohamed, 2014). Further elaboration on these compounds and their reactions provided additional insights into their potential applications and synthetic versatility (H. M. Mohamed, 2021).

Crystal Structure Analysis

Research into the crystal structure of related compounds, such as azilsartan methyl ester, provides foundational knowledge for understanding the structural characteristics essential for their biological activity and stability. Such studies are vital for drug design and development processes, offering insights into the molecular interactions and stability of potential therapeutic agents (Zhengyi Li et al., 2015).

Properties

IUPAC Name

methyl 2-[6-methoxy-2-[3-(trifluoromethyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O4S/c1-27-13-6-7-14-15(9-13)29-18(24(14)10-16(25)28-2)23-17(26)11-4-3-5-12(8-11)19(20,21)22/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYSQVTYXDNXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)C(F)(F)F)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.